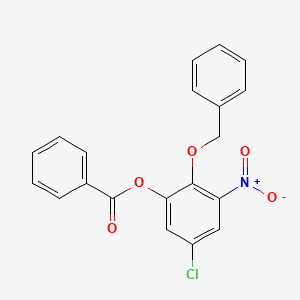

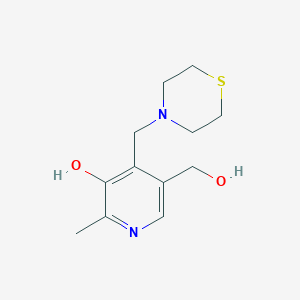

![molecular formula C11H13NO4 B1531987 {4-[Acetyl(methyl)amino]phenoxy}acetic acid CAS No. 861796-62-5](/img/structure/B1531987.png)

{4-[Acetyl(methyl)amino]phenoxy}acetic acid

Vue d'ensemble

Description

“{4-[Acetyl(methyl)amino]phenoxy}acetic acid” is a chemical compound . Its name is also found in the Chemsrc database with a CAS number of 861796-62-5 .

Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives has been studied extensively . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a compound, which on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a related compound .Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been analyzed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .Chemical Reactions Analysis

Phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives have been studied . For instance, it has been observed that 4-acetyl-phenoxyacetic acid exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Recent research has focused on the design and synthesis of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors . These compounds have shown significant potential in reducing inflammation without the negative side effects commonly associated with non-selective COX inhibitors. The derivatives have been tested in vivo for their ability to reduce paw thickness and weight, showing promising results in anti-inflammatory efficacy.

Antioxidant Activity

A series of (4-benzoyl-phenoxy)-acetic acid analogs have been synthesized and evaluated for their in-vitro antioxidant effects . These evaluations include assays for radical scavenging activities, such as 1,1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO). The results suggest that these compounds could be potent antioxidants, which is crucial for protecting the body from oxidative stress.

Pain-Relieving Effects

The same compounds that have shown anti-inflammatory properties have also been analyzed for their analgesic effects . This is particularly important for conditions where inflammation is accompanied by pain. The ability to relieve pain without causing stomach ulcers or other gastrointestinal issues is a significant advantage.

Histopathological Profiling

In the development of new pharmaceuticals, understanding the histological impact of compounds is vital . The phenoxy acetic acid derivatives have been subjected to histological analysis to observe any changes they may cause in tissue structure, ensuring their safety and efficacy as therapeutic agents.

Toxicological Scrutiny

A comprehensive bio-pharmacological inquiry includes assessing the toxicological properties of new compounds . This involves checking their effects on liver enzymes such as AST and ALT, as well as kidney indicators like creatinine and urea. Such scrutiny ensures that the compounds are safe for use and do not cause undue harm to the organs.

Synthesis and Chemical Diversity

The chemical diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, has been extensively studied . This research provides valuable information on the pharmacologically interesting compounds and supports the synthesis of new derivatives with potential therapeutic applications.

Computational Chemistry Applications

Medicinal chemistry utilizes computational chemistry applications to study the utilization of drugs and their biological effects . This interdisciplinary approach helps in designing new pharmaceuticals and improving the processes by which existing pharmaceuticals are made.

Molecular Interactions and Structure-Activity Relationship

Understanding the molecular interactions and structure-activity relationship of biologically active substances is crucial . Research into phenoxy acetamide derivatives explores these aspects, aiming to design tailored drugs that are safe and effective.

Mécanisme D'action

Phenoxyacetic acid derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants they induce rapid, uncontrolled growth (“growing to death”). Thus when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .

Propriétés

IUPAC Name |

2-[4-[acetyl(methyl)amino]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(13)12(2)9-3-5-10(6-4-9)16-7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFRTWWXJPVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[Acetyl(methyl)amino]phenoxy}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

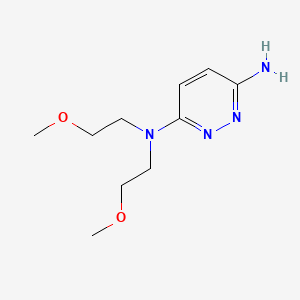

![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)

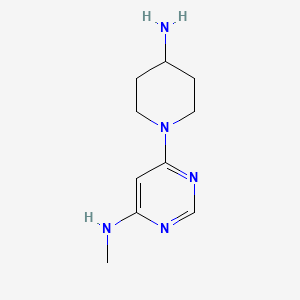

![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)

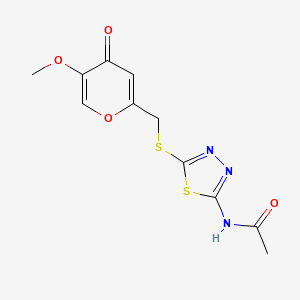

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)

![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)